molecular formula C8H3BrINO2 B1412544 3-Bromo-4-cyano-5-iodobenzoic acid CAS No. 1805526-52-6

3-Bromo-4-cyano-5-iodobenzoic acid

Cat. No.: B1412544
CAS No.: 1805526-52-6
M. Wt: 351.92 g/mol
InChI Key: SAQFRINFDWTRQJ-UHFFFAOYSA-N
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Description

3-Bromo-4-cyano-5-iodobenzoic acid is a halogen-substituted carboxylic acid It is characterized by the presence of bromine, iodine, and a cyano group attached to a benzoic acid core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-4-cyano-5-iodobenzoic acid typically involves multi-step organic reactions. One common method includes the bromination and iodination of a benzoic acid derivative, followed by the introduction of a cyano group. The reaction conditions often require the use of specific solvents, catalysts, and temperature control to ensure the desired product is obtained with high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process would be optimized for yield and efficiency, incorporating steps such as purification through crystallization or chromatography to achieve the required quality standards.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-4-cyano-5-iodobenzoic acid can undergo various chemical reactions, including:

    Substitution Reactions: The halogen atoms (bromine and iodine) can be replaced by other functional groups through nucleophilic substitution.

    Oxidation and Reduction: The cyano group can be reduced to an amine, or the carboxylic acid can be oxidized to form different derivatives.

    Coupling Reactions: The compound can participate in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used under mild conditions.

    Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Coupling Reactions: Palladium catalysts and boronic acids are commonly used in cross-coupling reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzoic acids, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

3-Bromo-4-cyano-5-iodobenzoic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological molecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 3-Bromo-4-cyano-5-iodobenzoic acid exerts its effects involves its interaction with specific molecular targets. The presence of halogen atoms and the cyano group allows it to participate in various chemical reactions, influencing biological pathways and molecular interactions. The exact pathways and targets depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

    3-Bromo-5-iodobenzoic acid: Lacks the cyano group but shares the bromine and iodine substitutions.

    4-Cyano-3-iodobenzoic acid: Similar structure but with different positioning of the cyano and iodine groups.

    3-Bromo-4-cyanobenzoic acid: Contains the bromine and cyano groups but lacks iodine.

Uniqueness

3-Bromo-4-cyano-5-iodobenzoic acid is unique due to the combination of bromine, iodine, and cyano groups on the benzoic acid core. This unique substitution pattern imparts distinct chemical properties, making it valuable for specific synthetic and research applications.

Properties

IUPAC Name

3-bromo-4-cyano-5-iodobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3BrINO2/c9-6-1-4(8(12)13)2-7(10)5(6)3-11/h1-2H,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAQFRINFDWTRQJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1Br)C#N)I)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3BrINO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301285907
Record name Benzoic acid, 3-bromo-4-cyano-5-iodo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301285907
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

351.92 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1805526-52-6
Record name Benzoic acid, 3-bromo-4-cyano-5-iodo-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1805526-52-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzoic acid, 3-bromo-4-cyano-5-iodo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301285907
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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